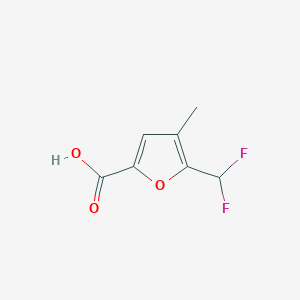
5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluoromethyl group and a furan ring makes it a valuable building block for various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid typically involves the introduction of the difluoromethyl group into a pre-formed furan ring. One common method is the difluoromethylation of a furan derivative using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or nickel, which facilitate the formation of the difluoromethyl group under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted alcohols, amines, and thiols, which can be further utilized in various chemical syntheses .
Scientific Research Applications
5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of the target’s activity and subsequent biological effects .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-4-methylfuran-2-carboxylic acid
- 5-(Chloromethyl)-4-methylfuran-2-carboxylic acid
- 5-(Bromomethyl)-4-methylfuran-2-carboxylic acid
Uniqueness: The presence of the difluoromethyl group in 5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(difluoromethyl)-4-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIIAGONMGSXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
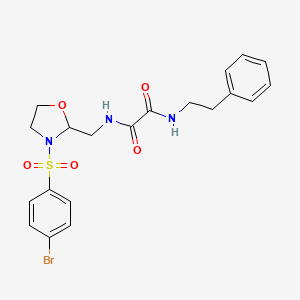
![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)
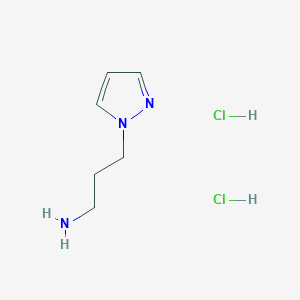
![(E)-N'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide](/img/structure/B2558392.png)
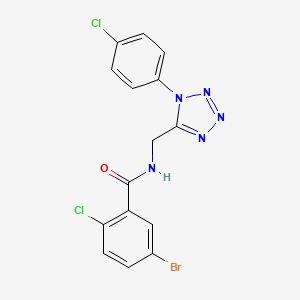

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)
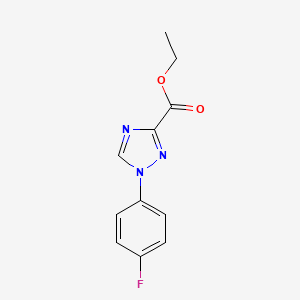
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2558399.png)
![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2558401.png)
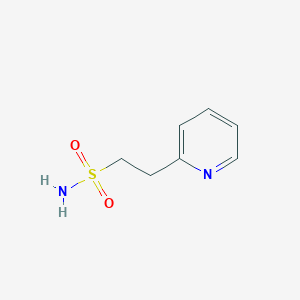
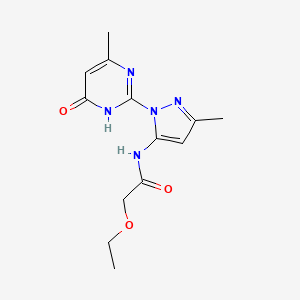
![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)
